Pinoresinol 4-O-beta-D-glucopyranoside

Overview

Description

(+)-Pinoresinol 4-O-glucoside is a lignan and a glycoside.

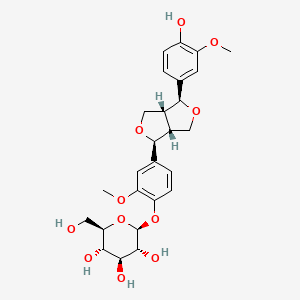

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Forsythia koreana, Syringa reticulata, and other organisms with data available.

Scientific Research Applications

Antiviral Activity : Pinoresinol 4-O-beta-D-glucopyranoside demonstrated inhibitory activity against tobacco mosaic virus replication. A study isolated this compound, along with other glycosides, from Rhus javanica var. roxburghiana, showing moderate inhibition of the virus's multiplication (Ouyang et al., 2007).

Pharmacokinetics : A pharmacokinetic study of pinoresinol glucoside in rats revealed insights into its absorption and metabolism. This research aids in understanding its potential therapeutic applications (Erwei Liu et al., 2016).

Anti-Influenza Properties : A new lignan glycoside, structurally related to this compound, exhibited significant anti-influenza virus activities in vitro. This study provides a basis for potential antiviral therapeutics (Parhira et al., 2014).

Estrogenic Activity : Research on compounds derived from Eucommia ulmoides Oliv. identified this compound as having estrogenic properties. This finding is significant for understanding the role of plant-derived compounds in hormone-related therapies and supplements (Wang et al., 2011).

Antioxidant Activity : Pinoresinol 4-O-[6''-O-galloyl]-beta-D-glucopyranoside, a compound structurally similar to this compound, demonstrated potent DPPH radical-scavenging activity, indicating its potential as an antioxidant (Matsunami et al., 2009).

Anti-Inflammatory and Antiviral Effects : (+)-pinoresinol-O-beta-D-glucopyranoside from Eucommia ulmoides Oliver showed significant anti-inflammatory and antiviral effects against influenza A virus, suggesting its potential as a treatment for influenza infections (Li et al., 2018).

Mechanism of Action

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

Future Directions

Biochemical Analysis

Biochemical Properties

Pinoresinol 4-O-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including cAMP phosphodiesterase, which it inhibits, leading to increased levels of cAMP within cells . This interaction is significant as cAMP is a key secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to exert protective effects on cardiovascular cells by reducing oxidative stress and lowering blood pressure . Additionally, it impacts cell signaling pathways by modulating the levels of cAMP, which in turn affects gene expression and cellular metabolism. This compound’s ability to inhibit cAMP phosphodiesterase results in prolonged cAMP signaling, which can influence various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cAMP phosphodiesterase, leading to the inhibition of this enzyme . By inhibiting cAMP phosphodiesterase, this compound increases intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently alter gene expression. This cascade of events can result in various physiological effects, including antioxidant and antihypertensive activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can maintain its biological activity, including its antioxidant and blood pressure-reducing effects, over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and blood pressure reduction . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP phosphodiesterase, influencing the levels of cAMP and subsequently affecting metabolic flux . The compound’s impact on cAMP levels can alter the metabolism of glycogen, sugars, and lipids, highlighting its role in metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.